N,2-dimethylnaphthalen-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,2-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8,13H,1-2H3 |
InChI Key |
MECUQNPRIJUNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dimethylnaphthalen 1 Amine and Its Analogs
Direct Dimethylamination Strategies for Naphthalene (B1677914) Scaffolds
Directly introducing a dimethylamino group onto a naphthalene core represents an atom-economical approach to synthesizing N,N-dimethylnaphthalen-1-amine and its analogs. Palladium-catalyzed reactions have emerged as a powerful tool for this transformation, enabling the selective formation of C-N bonds.
Palladium-Catalyzed C-H Dimethylamination of Aryl Chlorides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.gov While traditionally focused on aryl bromides and iodides, significant progress has been made in utilizing more accessible and cost-effective aryl chlorides as substrates. rsc.org
A notable advancement is the remote C–H dimethylamination of 1-chloromethylnaphthalenes using a palladium catalyst. rsc.org This method employs N,N-dimethylformamide (DMF) as the source of the dimethylamino group. The reaction exhibits high regioselectivity, with dimethylamination occurring exclusively at the 4-position of the naphthalene ring under mild conditions. rsc.org This process is remarkable because the chloro-substituent on the methyl group remains untouched, providing a handle for further synthetic modifications. rsc.org The development of specialized ligands, such as dialkyl biheteroaryl phosphines, has been crucial in achieving high selectivity and suppressing side reactions like hydroxylation, even when using aqueous ammonia (B1221849) sources in related aminations. nih.gov
| Substrate | Catalyst System | Solvent | Position of Dimethylamination | Yield |
| 1-Chloromethylnaphthalene | Pd(OAc)₂ / Ligand | 2-Methyltetrahydrofuran | 4-position | Good to High |
This table summarizes the typical conditions for the palladium-catalyzed C-H dimethylamination of 1-chloromethylnaphthalenes as described in the literature. rsc.org
Application of N,N-Dimethylformamide as a Dimethylamino Donor in Metal-Catalyzed Reactions
N,N-Dimethylformamide (DMF) is widely recognized as a polar aprotic solvent, but its utility extends far beyond this role. In various metal-catalyzed reactions, DMF can serve as a reactant, providing a dimethylamino group for the synthesis of tertiary amines. mdpi.comsemanticscholar.org This application avoids the handling of gaseous dimethylamine (B145610) and offers a convenient, built-in source of the required functional group.
The palladium-catalyzed C-H dimethylamination of 1-chloromethylnaphthalenes is a prime example where DMF functions as the dimethylamino source. rsc.org This strategy is not limited to naphthalene systems. For instance, N,N-dimethylquinolineamines can be synthesized from β-(2-aminophenyl)-α,β-ynones using DMF in the presence of aqueous sodium hydroxide. mdpi.comsemanticscholar.org The mechanism often involves the in-situ generation of dimethylamine from the decomposition of DMF, which then participates in the catalytic cycle. semanticscholar.org The efficiency of these reactions can be influenced by the choice of metal catalyst and reaction conditions, with reviews highlighting a wide array of transformations where DMF or N,N-dimethylacetamide (DMAc) act as building block sources. mdpi.comsemanticscholar.org
Functionalization and Coupling Reactions for Naphthalene Amine Derivatives
Beyond direct amination, the functionalization of pre-existing naphthalene amine scaffolds through coupling and annulation reactions provides access to a diverse range of complex molecules with potential applications in materials science and medicinal chemistry.
Sonogashira Coupling in the Synthesis of 2-Ethynyl-N,N-dimethylnaphthalen-1-amine Derivatives
The Sonogashira coupling is a robust and reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a combination of palladium and copper complexes, is instrumental in synthesizing alkynyl-substituted aromatic compounds. wikipedia.orgorganic-chemistry.org
This methodology has been successfully applied to the synthesis of 2-ethynyl-N,N-dimethylnaphthalen-1-amine. The synthesis starts with N,N-dimethyl-2-iodonaphthalene, which undergoes a Sonogashira coupling with trimethylsilylacetylene. chim.it The subsequent removal of the silyl (B83357) protecting group yields the desired terminal alkyne. chim.it The reaction is also used to prepare more complex analogs, such as coupling iodo-derivatives of 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") with various acetylenes to create 2- and 4-alkynyl derivatives. chim.it The versatility of the Sonogashira reaction allows for its use under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product |
| N,N-Dimethyl-2-iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | n-BuNH₂/Et₂O | 2-(Trimethylsilylethynyl)-N,N-dimethylnaphthalen-1-amine |
| 1-Iodo-1,8-bis(dimethylamino)naphthalene | Phenylacetylene | Pd/Cu | Amine | 2-(Phenylethynyl)-1,8-bis(dimethylamino)naphthalene |
This table illustrates representative Sonogashira coupling reactions used in the synthesis of alkynyl derivatives of N,N-dimethylnaphthalen-1-amine and its analogs. chim.it
Heterocyclic Annulation Strategies for N,N-Dimethylnaphthalen-2-amine Derivatives
Heterocyclic annulation involves the construction of a new heterocyclic ring onto an existing molecular framework. These strategies are pivotal for creating polycyclic aromatic systems, which are prevalent in natural products and pharmaceuticals. uou.ac.in
For derivatives of N,N-dimethylnaphthalenamine, annulation reactions often utilize functional groups introduced via methods like the Sonogashira coupling. For example, 2-alkynylnaphthalen-1-amine derivatives can undergo base-induced or copper-catalyzed intramolecular cyclization to form benzo[g]indole structures. chim.it Another powerful strategy involves the acid-catalyzed heterocyclization of carbonyl derivatives of 1,8-bis(dimethylamino)naphthalene. acs.org In these reactions, azomethines, hydrazones, or oximes derived from the parent "proton sponge" can cyclize, leading to the nucleophilic displacement of the 1-NMe₂ group to form fused heterocyclic systems like benzo[g]indazoles and benzo[g]quinazolines. acs.org The Bucherer reaction, which converts naphthols to naphthylamines, provides a classic route to 2-aminonaphthalene precursors that can be subsequently dimethylated and used in further annulation or coupling reactions to build complex heterocyclic dye molecules. nih.gov
Reactivity and Mechanistic Investigations of N,n Dimethylnaphthalen 1 Amine
Photochemical Electron Transfer Reactions of N,N-Dimethylnaphthylamine Derivatives
The study of N,N-dimethylnaphthalen-1-amine reveals its significant role in photochemical electron transfer (PET) processes. These reactions provide a pathway for the formation of novel chemical bonds under mild conditions, driven by the absorption of light.
Photoinduced Addition to Electron-Deficient Alkenes and Carboxylates
Through photochemical electron transfer, derivatives of N,N-dimethylnaphthylamine can be added to α,β-unsaturated carboxylates. nih.govacs.orgfigshare.com This addition reaction demonstrates notable regioselectivity. The addition occurs exclusively at the α-position of the electron-deficient alkenes. nih.govacs.orgfigshare.com For N,N-dimethylnaphthalen-1-amine itself, the addition predominantly takes place at the 4-position of the naphthalene (B1677914) ring. nih.govacs.orgfigshare.com A secondary, minor regioisomer is also formed from addition at the 5-position. nih.govacs.orgfigshare.com
The reaction's efficiency can be influenced by steric factors. For instance, sterically hindered furanone derivatives show lower reactivity under standard photochemical conditions. nih.govacs.orgfigshare.com In such cases, alternative methods like heterogeneous electron transfer photocatalysis using titanium dioxide (TiO₂) have been explored to facilitate the transformation. nih.govacs.orgfigshare.com
Physicochemical Studies of Fluorescence Quenching and Back Electron Transfer Dynamics
Physicochemical investigations into the reaction mechanism have provided critical insights. The fluorescence of N,N-dimethylnaphthalen-1-amine is quenched by the electron-deficient alkenes in a diffusion-controlled process. nih.govacs.orgfigshare.com Following the initial electron transfer, a back electron transfer process occurs with high efficiency. nih.govacs.orgfigshare.com This rapid back electron transfer is a key reason why no chemical transformation is observed at lower concentrations of the reactants; the system simply returns to its ground state before any bond-forming events can occur. nih.govacs.orgfigshare.com
| Process | Key Finding | Implication |
|---|---|---|
| Fluorescence Quenching | Diffusion-controlled process | The initial interaction between the excited amine and the alkene is limited by their rate of encounter in solution. |
| Back Electron Transfer | Highly efficient | Prevents the net chemical reaction from occurring at low reactant concentrations, as the radical ion pair collapses back to the starting materials. |
Elucidation of Radical Ion Pair Mechanisms and Proton Donor Effects
To overcome the challenge posed by efficient back electron transfer and drive the desired chemical addition, specific reaction conditions are necessary. The reaction requires an excess of the naphthylamine derivative and the presence of a proton donor, such as small amounts of water. nih.govacs.orgfigshare.com
The proposed mechanism involves the formation of a contact radical ion pair between the excited N,N-dimethylnaphthalen-1-amine and the electron-deficient alkene. nih.govacs.orgfigshare.com The proton donor is believed to play a crucial role in facilitating the subsequent steps that lead to product formation, likely by interacting with the radical anion and preventing immediate back electron transfer.
Isotopic labeling experiments have shed further light on the mechanism. These studies revealed that there is no direct hydrogen transfer between the substrates (the amine and the alkene). nih.govacs.orgfigshare.com Instead, the hydrogen transfer observed in the final product results from an exchange with the reaction medium, underscoring the integral role of the proton-donating solvent or additive. nih.govacs.orgfigshare.com
Intramolecular Interactions and Basicity of N,N-Dimethylnaphthalen-1-amine Derivatives
The structure of N,N-dimethylnaphthalen-1-amine derivatives can be engineered to study specific non-covalent interactions, which in turn influence their chemical properties like basicity.
NH-F Hydrogen Bonding in Fluorinated N,N-Dimethylnaphthalen-1-amine Analogs
In specially designed fluorinated analogs, such as N-(8-fluoronaphthalen-1-yl)benzamides, the proximity of an N-H group and a fluorine atom allows for the investigation of intramolecular N-H···F hydrogen bonds. nsf.govfigshare.com This type of hydrogen bond is considered weak but can significantly influence the conformation and properties of a molecule. ucla.edu
Spectroscopic and computational methods are employed to characterize this interaction. A combination of IR and NMR spectroscopy, corroborated by DFT calculations, has been used to study these interactions. nsf.govfigshare.com For example, a linear correlation is observed between the high-energy shift in the N-H stretching frequency in IR spectroscopy and the electron-withdrawing nature of substituents on the benzamide (B126) ring, indicating a modulation of the hydrogen bond strength. nsf.govfigshare.com Furthermore, ¹H-¹⁹F coupling constants observed in NMR spectroscopy are among the largest measured for amide-N-H···F interactions, providing direct evidence of the through-space interaction. nsf.govfigshare.com These interactions can force a face-to-face alignment of naphthalene rings in the solid state, a motif that dictates the crystal packing structure. nsf.govfigshare.com
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | High-energy (red) shift in N-H stretching frequency. nsf.govfigshare.com | Indicates a weakening of the N-H bond due to its participation in hydrogen bonding. The shift correlates with substituent electronic effects. nsf.gov |
| NMR Spectroscopy | Large ¹H-¹⁹F coupling constants (¹hJNH,F). nsf.govucla.edu | Direct evidence of a through-space scalar coupling mediated by the hydrogen bond. ucla.edu |
| X-ray Crystallography | Short N-H···F distances and specific molecular conformations. nsf.gov | Confirms the presence and geometry of the intramolecular hydrogen bond in the solid state. |
Influence of Intramolecular Interactions on Basicity and Protonation Equilibria
The basicity of aromatic amines is fundamentally determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. In N,2-dimethylnaphthalen-1-amine, the spatial arrangement of the N,N-dimethylamino group at the C1 position and the methyl group at the C2 position introduces significant intramolecular interactions that modulate its basicity.
The primary interaction is steric hindrance. The ortho-methyl group forces the dimethylamino group to twist out of the plane of the naphthalene ring. This twisting disrupts the resonance stabilization that would typically occur between the nitrogen lone pair and the aromatic π-system. While delocalization of the lone pair into the ring decreases basicity (as seen when comparing aniline (B41778) to aliphatic amines), the steric inhibition of this resonance in this compound leads to a localization of the electron pair on the nitrogen, thereby increasing its basicity relative to its non-ortho-substituted counterpart, N,N-dimethylnaphthalen-1-amine.
This phenomenon is an example of steric effects overriding electronic effects. The pKa of the conjugate acid of N,N-dimethylnaphthalen-1-amine is reported as 4.83 lookchem.comchemdad.comchemicalbook.comchemicalbook.com. Due to the steric hindrance from the 2-methyl group, it is expected that the pKa of this compound would be higher, indicating greater basicity.
This effect is most famously exemplified in 1,8-bis(dimethylamino)naphthalene (B140697), commonly known as Proton Sponge®. The two dimethylamino groups are forced into close proximity in the peri positions, leading to severe steric strain and lone pair repulsion. Upon protonation, the proton is captured and held by an intramolecular hydrogen bond between the two nitrogen atoms, forming a stable, six-membered ring-like structure. This process significantly relieves the steric strain of the free base, resulting in exceptionally high basicity (pKa of 12.34 in water). While this compound does not possess the dual-amine structure required for the "proton sponge" effect, the principle of steric strain influencing basicity is analogous.
Table 1: Comparison of Basicity for Selected Naphthalenamines
| Compound Name | Structure | pKa (of conjugate acid) | Key Influencing Factors |
|---|---|---|---|
| N,N-Dimethylnaphthalen-1-amine | 4.83 lookchem.comchemdad.comchemicalbook.comchemicalbook.com | Resonance of N lone pair with the aromatic ring. | |
| This compound | Predicted > 4.83 | Steric hindrance from the 2-methyl group reduces resonance, increasing lone pair availability. | |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | 12.34 | Severe steric strain relieved upon protonation; intramolecular H-bond stabilizes the conjugate acid. |
Electrophilic and Nucleophilic Reactions of Dimethylaminonaphthalenes
Reactivity with N-Fluoro Reagents: Analysis of Regioselectivity and Product Complexity
The reaction of dimethylaminonaphthalenes with electrophilic fluorinating agents, such as N-fluoro reagents, is complex and sensitive to the substitution pattern on the naphthalene ring. Studies on N,N-dimethylnaphthalen-1-amine reacting with reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) reveal significant challenges in achieving selective fluorination.
These reactions often result in extensive tarring and the formation of a complex mixture of products. The primary products include not only the desired fluoro-derivatives but also biaryls, biarylmethanes, and N-demethylated compounds. Among the fluorinated products, substitution occurs at both the 2- (ortho) and 4- (para) positions, with the 2-fluoro isomer being the predominant one. This regioselectivity is guided by the strong activating and ortho-, para-directing nature of the dimethylamino group.
For this compound, the reactivity is further complicated. The 2-position is blocked by the methyl group, which eliminates the possibility of ortho-fluorination at that site. This blockage would be expected to alter the regioselectivity of the reaction. The electrophilic attack would likely be redirected to the still-activated 4-position (para). However, the increased steric crowding around the amino group could also exacerbate side reactions, potentially leading to an even greater complexity of the product mixture and lower yields of simple fluorinated naphthalenes.
Table 2: Observed Products from the Reaction of N,N-Dimethylnaphthalen-1-amine with N-Fluoro Reagents (Selectfluor® and NFSI)
| Product Type | Specific Products/Isomers | Prevalence |
|---|---|---|
| Fluoro Derivatives | 2-Fluoro-N,N-dimethylnaphthalen-1-amine4-Fluoro-N,N-dimethylnaphthalen-1-amine | Minor (2-isomer > 4-isomer) |
| Biaryls | Various coupled naphthalene structures | Complex Mixture |
| Biarylmethanes | Various methylene-bridged naphthalenes | Complex Mixture |
| Demethylation Products | N-methylnaphthalen-1-amine derivatives | Complex Mixture |
| Decomposition | Tarring | Significant |
Behavior in Vilsmeier-Haak Formylation Reactions
The Vilsmeier-Haak reaction is a powerful method for the formylation of electron-rich aromatic compounds organic-chemistry.org. The reaction utilizes a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent ijpcbs.comcambridge.orgwikipedia.org.
Given that the N,N-dimethylamino group is a potent activating group, dimethylaminonaphthalenes are excellent substrates for this reaction chemistrysteps.com. For N,N-dimethylnaphthalen-1-amine, the electrophilic attack is strongly directed to the para position (C4), which is electronically activated and sterically accessible. Formylation at the ortho positions (C2 and C8) is generally less favored due to steric hindrance, particularly from the peri-hydrogen at C8.
In the case of this compound, the directing effects are even more pronounced. The methyl group at the C2 position completely blocks one of the ortho sites. Consequently, the Vilsmeier-Haak reaction on this substrate is expected to proceed with high regioselectivity, yielding almost exclusively the 4-formyl derivative, N,2-dimethyl-4-formylnaphthalen-1-amine.
It is noteworthy that under Vilsmeier-Haak conditions, certain dimethylamino-substituted aromatics can undergo alternative reaction pathways. Instead of simple formylation, they may form fused heterocyclic systems like tetrahydroquinazolinium salts researchgate.net. This occurs when the initial iminium adduct undergoes a subsequent intramolecular cyclization.
Intramolecular Cyclization Processes via the Tertiary Amino Effect
The "tertiary amino effect" describes a class of reactions where a tertiary amino group, often ortho to a group with a reactive C-H bond, facilitates an intramolecular cyclization. The amino group acts as an internal base or nucleophile to enable the transformation.
In the context of dimethylaminonaphthalenes, this effect has been observed in specific cases. For instance, during the Vilsmeier-Haak formylation of certain 4-dialkylaminonaphthalic acid derivatives, the formation of a quaternized 1,3-diazine ring occurs through an intramolecular cyclization process, which is considered a manifestation of the tertiary amino effect researchgate.net.
For this compound, the presence of the 2-methyl group adjacent to the tertiary amino group provides a structural motif that could potentially undergo cyclization via the tertiary amino effect. If the methyl group's C-H bonds can be activated, for example, through radical abstraction or by forming an intermediate that renders them acidic, the proximate dimethylamino group could act as an intramolecular nucleophile. Such a reaction would lead to the formation of a five-membered fused heterocyclic ring system. For example, a recently developed method for the [4+1] annulation of N,N-dialkylanilines proceeds via a double C-H functionalization, involving hydrogen atom transfer from a methyl group, to form N-alkylindoles nih.gov. A similar transformation applied to this compound could theoretically lead to the synthesis of complex polycyclic heterocycles. However, specific examples of this cyclization for this compound itself are not widely documented, representing an area for further investigation.
Advanced Spectroscopic and Structural Characterization of N,n Dimethylnaphthalen 1 Amine Compounds
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
For substituted N,N-dimethylnaphthalen-1-amine derivatives, X-ray crystallography is instrumental in detailing the packing of molecules in the crystal lattice. iucr.orgnih.gov In the crystal structure of a related compound, 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine, weak intermolecular C-H···O and C-H···N hydrogen bonds are observed, which link the molecules into a two-dimensional network. iucr.orgnih.gov
When these amine compounds are protonated to form salts, the counterion plays a significant role in dictating the solid-state architecture. Studies on the protonated form of 8-fluoro-N,N-dimethylnaphthalen-1-amine show that the nature of the N-H⁺···F hydrogen bond is heavily influenced by the counterion. acs.org Depending on the counterion used (e.g., tetrafluoroborate (B81430) vs. triflate), the hydrogen bond can be bifurcated or trifurcated, involving the counterion in the hydrogen-bonding network. acs.org This demonstrates that the solid-state structure and the nature of key intramolecular interactions are a consequence of both the molecule's intrinsic properties and the influence of its crystalline environment.
Table 2: Hydrogen-Bond Geometry from a Representative N,N-Dimethylnaphthalen-1-amine Derivative (Data from the crystal structure of 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine) iucr.org
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C6—H6···O2 | 0.95 | 2.42 | 3.057 (2) | 125 |
| C15—H15···N3 | 0.95 | 2.45 | 3.395 (3) | 173 |
| C14—H14···O2 | 0.95 | 2.45 | 3.358 (3) | 161 |
| C13—H13···N1 | 0.95 | 2.57 | 3.506 (2) | 169 |
Vibrational Spectroscopy for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are sensitive to molecular conformation, substituent effects, and intermolecular forces like hydrogen bonding.
To study the intrinsic properties of a molecule free from solvent or crystal lattice effects, gas-phase spectroscopy on cryogenically cooled ions is employed. rsc.orgacs.org Cryogenic Ion Vibrational Photodissociation (CIVP) spectroscopy is a powerful technique for obtaining high-resolution IR spectra of isolated, cold ions. osti.govnih.gov
In this method, ions are generated (e.g., by electrospray ionization), trapped, and cooled to cryogenic temperatures (e.g., ~20 K). acs.orgnih.gov The cold ions are often "tagged" with a weakly bound, inert messenger molecule like N₂ or D₂. The tagged complex is then irradiated with a tunable IR laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon, heats up, and ejects the messenger tag. By monitoring the loss of the tag as a function of IR wavelength, a high-resolution vibrational spectrum of the ion is recorded. nih.gov
For protonated naphthylamine systems, this technique provides compelling evidence for hydrogen bonding in the gas phase. acs.org The frequency of the N-H stretching mode is particularly sensitive; its position and intensity in the CIVP spectrum can be compared with theoretical calculations (e.g., Density Functional Theory) to confirm the presence and nature of intramolecular hydrogen bonds, providing a bridge between experimental observation and computational chemistry. acs.org
Solution-Phase Infrared Spectroscopy of N-H Stretching Vibrations
Solution-phase infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For N,2-dimethylnaphthalen-1-amine, which is a secondary aromatic amine, the most characteristic feature in its IR spectrum is the stretching vibration of the N-H bond.
Secondary amines typically exhibit a single, distinct N-H stretching absorption band. msu.edu In dilute solutions using non-polar solvents, this "free" N-H stretching vibration is observed in the 3500-3400 cm⁻¹ region. spcmc.ac.in For aromatic secondary amines specifically, this peak is expected near 3420 cm⁻¹. msu.edu The intensity of this absorption is generally moderate to weak. Hydrogen bonding, which can occur in more concentrated solutions or neat liquid samples, causes this band to shift to a lower frequency, typically by about 100 cm⁻¹, and broaden. msu.edu The C-N stretching vibrations for aromatic amines are typically found in the 1350-1200 cm⁻¹ range. msu.edulibretexts.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Secondary Aromatic Amine | ~3420 | Single, sharp peak in dilute solution. Shifts to lower frequency and broadens with hydrogen bonding. msu.edu |
| C-N Stretch | Aromatic Amine | 1200 - 1350 | Characteristic stretching vibration of the carbon-nitrogen bond. msu.edulibretexts.org |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds such as this compound. It provides precise mass-to-charge ratio (m/z) data for the molecular ion and its fragments, which are generated through controlled ionization and fragmentation processes.
Analysis of Molecular Ions and Fragmentation Patterns
The mass spectrum of this compound is expected to provide clear information for its identification. The molecular formula is C₁₂H₁₃N, giving it a molecular weight of approximately 171.24 g/mol . wikipedia.org In accordance with the "nitrogen rule," the presence of a single nitrogen atom results in a molecular ion with an odd-numbered mass-to-charge ratio, which would be observed at m/z 171. whitman.edulibretexts.org
Fragmentation patterns are crucial for structural confirmation. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the most likely alpha-cleavage event would be the loss of the N-methyl group (•CH₃, mass 15), leading to a prominent fragment ion at m/z 156. This resulting cation would be stabilized by resonance with the naphthalene (B1677914) ring system. Other fragments would arise from the cleavage of the naphthalene ring itself, though these are typically less intense than the initial alpha-cleavage product.
| m/z Value | Proposed Ion/Fragment | Notes |
|---|---|---|
| 171 | [C₁₂H₁₃N]⁺• | Molecular ion (M⁺•). Odd mass is consistent with the nitrogen rule. whitman.edu |
| 156 | [M - CH₃]⁺ | Result of alpha-cleavage, the loss of a methyl radical from the amine group. Expected to be a major fragment. libretexts.org |
| 128 | [C₁₀H₈]⁺• | Corresponds to the naphthalene moiety, a common fragment in naphthalene derivatives. nih.gov |
Laser Ionization Mass Spectrometry for Detection and Quantification in Research Contexts
Laser Ionization Mass Spectrometry (LIMS) is a highly sensitive and selective technique used for the analysis of specific molecules, including aromatic amines, often without extensive fragmentation. This method involves a two-step process where molecules are first desorbed into the gas phase by a laser pulse, and then selectively ionized by a second, tuned laser before being detected by a mass spectrometer. stanford.edu This "soft" ionization method often results in a mass spectrum dominated by the molecular ion, which is advantageous for quantification and analysis of complex mixtures. stanford.edu
In research contexts, LIMS has been effectively applied to the detection of related isomers. For instance, laser ionization at a wavelength of 308 nm coupled with mass spectrometry has been successfully used to detect and quantify the isomeric compound N,N-dimethylnaphthalen-1-amine. google.com In one application, this technique was employed to identify the compound when used as a chemical marker in gasoline, with the mass spectrum clearly showing the molecular ion peak at m/z 171. google.com The high sensitivity of LIMS makes it suitable for detecting trace amounts of substances, with detection limits for some compounds reported in the femtomole (10⁻¹⁵ mol) to attomole (10⁻¹⁸ mol) range. stanford.edu This makes the technique highly valuable for specialized research applications requiring precise detection and quantification of naphthalene amine derivatives.
Academic Applications in Organic Synthesis and Chemical Probe Development
Catalytic and Reagent Roles in Advanced Organic Transformations
The chemical reactivity of N,2-dimethylnaphthalen-1-amine and its derivatives allows for their participation in a range of organic reactions, either as a mediator or a direct catalyst.
Mediation of Oxidative Coupling and Functional Group Interconversions
While direct studies on this compound's role in oxidative coupling are not extensively documented, the broader class of N,N-dialkylnaphthalenamines is known to participate in such transformations. For instance, N,N-dimethylnaphthalen-1-amine can act as an electron donor in photochemical reactions. In photochemical electron transfer mediated additions, N,N-dimethylnaphthylamine derivatives can be added to α,β-unsaturated carboxylates. researchgate.net This process involves the formation of a radical ion pair and is sensitive to reaction conditions, often requiring a proton donor to proceed efficiently. researchgate.net
Furthermore, the principles of using copper/nitroxyl catalyst systems for the aerobic oxidative coupling of alcohols and amines to form amides highlight a relevant area of catalysis. nih.gov These reactions proceed through the oxidation of the alcohol to an aldehyde, which then forms a hemiaminal with the amine, followed by further oxidation to the amide. nih.gov While not specifically mentioning this compound, this demonstrates the potential for amino-naphthalene structures to be involved in or be the product of such oxidative coupling strategies.
Catalysis in Heterocyclic Ring Synthesis and Multi-Component Strategies
The naphthalene (B1677914) scaffold is a key component in the synthesis of various heterocyclic systems. Research has shown that derivatives of N,N-dimethylnaphthalen-2-amine can be starting points for creating complex molecules. For example, 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one can be transformed into a 1,3-diketo side-chain, which is a precursor for synthesizing five- or six-membered heterocyclic rings. nih.gov
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have been employed to directly introduce heteroaryl groups onto the naphthalene core. nih.gov The Suzuki coupling reaction, for instance, has been used to synthesize heteroaryl analogs of N,N-dimethylnaphthalen-2-amine derivatives. nih.gov This involves the conversion of a bromo-substituted N,N-dimethylnaphthalen-2-amine into a boronic acid intermediate, which is then coupled with a heteroaryl halide. nih.gov
Moreover, ortho-amino(alkynyl)naphthalenes are valuable precursors for synthesizing benzo-fused indoles. chim.it The cyclization of 2-alkynylnaphthalen-1-amines can be catalyzed by copper or induced by a base to form benzo[g]indoles. chim.it These reactions underscore the utility of substituted naphthalenamines in constructing complex heterocyclic frameworks.
Rational Design of Fluorescent Probes and Spectroscopic Tools for Research
The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, attractive platforms for the development of fluorescent probes and other spectroscopic tools.
Synthetic Platforms for Chromophore Engineering and Dye Development
N,N-dimethylnaphthalen-1-amine and its isomers serve as foundational structures for creating dyes and pigments due to their ability to absorb and emit light. ontosight.ai The synthesis of push-pull molecules, where the naphthalene system acts as a central π-bridge connecting electron-donating and electron-accepting groups, is a key strategy in developing advanced dyes. nih.gov For example, new analogs of FDDNP, a molecule used in imaging amyloid plaques, have been synthesized by modifying the acceptor group on a naphthalene core. nih.gov
The Bucherer reaction provides a practical route to synthesize 2-amino-6-bromonaphthalenes, which are versatile intermediates for dye synthesis. nih.gov These intermediates can undergo Suzuki coupling with pyridine-4-boronic acid, followed by N-alkylation to create DANPY (dialkylaminonaphthylpyridinium) derivatives, which are biocompatible and effective for staining cellular targets. nih.gov The modularity of this synthetic approach allows for the introduction of various functional groups to fine-tune the dye's properties for specific applications like membrane staining and DNA-based biophotonics. nih.gov
Recent research has also focused on synthesizing fluorescent molecules with a 1,1-dimethylnaphthalen-2(1H)-one core to overcome aggregation-caused quenching and achieve bright green fluorescence. nih.gov These small molecules can penetrate cell membranes and nuclei, showing potential as fluorescent probes. nih.gov
Utilization as Amine Acceptors in Biocatalytic Assay Development
In the field of biocatalysis, derivatives of N,N-dimethylnaphthalen-1-amine play a crucial role in the development of assays for enzyme activity. A notable example is the use of 4-dimethylamino-1-naphthaldehyde (B158121) as an amine acceptor in a multiplex fluorescence-based kinetic assay to assess the activity of amine transaminases (ATAs). uniovi.esresearchgate.net In this assay, the transaminase catalyzes the transfer of an amino group from a donor to the naphthaldehyde acceptor. uniovi.esresearchgate.net This reaction produces a fluorescent product, 4-(aminomethyl)-N,N-dimethylnaphthalen-1-amine, allowing for the real-time monitoring of enzyme activity through fluorescence spectroscopy. uniovi.esresearchgate.netresearchgate.net
This assay is valuable for screening large libraries of transaminases and identifying suitable amine donors for specific biocatalytic transformations. uniovi.esresearchgate.net The method has been adapted to determine the Michaelis-Menten kinetic parameters of immobilized ATAs, providing deeper insights into enzyme performance. uniovi.es The table below summarizes the relative specific activity of different transaminases with various amine donors, as determined by such assays.
Table 1: Relative Specific Activity of Various Transaminases
| Amine Donor | Chromobacterium violaceum ATA | Pseudomonas fluorescens ATA | Halomonas elongata ATA |
|---|---|---|---|
| 1-Phenylethylamine (1-PEA) | 100% | 100% | 100% |
| 4-Hydroxybenzylamine | 85% | 95% | 110% |
| (S)-(-)-1-Aminoindan | 70% | 80% | 90% |
| Benzylamine | 60% | 75% | 85% |
Data derived from studies on multiplex transaminase assays. The activity with 1-PEA is set as the 100% reference for each enzyme. uniovi.es
Chemical Markers in Analytical Research Methodologies
This compound and related compounds also find use as chemical markers in various analytical techniques. Their distinct spectroscopic properties and chemical reactivity make them suitable for derivatization and detection. For instance, N,N-dimethyl-1-naphthylamine is famously used in the Griess test for the detection of nitrite (B80452) ions. wikipedia.org In this test, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N,N-dimethyl-1-naphthylamine to produce a red azo dye, allowing for colorimetric quantification of nitrite.
The synthesis of naphthalene-based push-pull molecules with heteroaromatic electron acceptors often involves the use of N,N-dimethyl-6-(3-methyl-1H-pyrazol-5-yl)naphthalen-2-amine and its isomers as key intermediates or final products, which are characterized by their distinct NMR and mass spectrometry signals. mdpi.com
Table 2: Spectroscopic Data for a Representative Naphthalene-Based Heterocycle
| Compound | Molecular Formula | M.p. (°C) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | HRMS [M+H]+ |
|---|---|---|---|---|---|
| N,N-Dimethyl-6-(3-methyl-1H-pyrazol-5-yl)naphthalen-2-amine | C16H18N3 | 198-199 | 2.30 (s, 3H), 3.01 (s, 6H), 6.35 (s, 1H), 6.99 (d, 1H), 7.15 (dd, 1H), 7.65 (d, 1H), 7.78 (d, 1H), 7.95 (s, 1H) | 11.7, 40.2, 100.8, 105.6, 116.5, 122.8, 123.8, 126.1, 128.5, 133.9, 139.5, 142.9, 148.3, 150.8 | 252.1495 |
Data from the synthesis and characterization of naphthalene-based push-pull molecules. mdpi.com
Advanced Research on N,n Dimethylnaphthalen 1 Amine Derivatives and Structural Analogs
Structure-Activity Relationship Studies of Substituted N,N-Dimethylnaphthalen-1-amines
For instance, in the development of molecular probes and dyes, the position and nature of electron-donating and electron-withdrawing groups on the naphthalene (B1677914) ring are critical. The N,N-dimethylamino group acts as a strong electron donor. The activity and properties of the molecule can be fine-tuned by introducing various substituents at other positions of the naphthalene ring. For example, the introduction of an electron-withdrawing group at the 4- or 5-position would create a "push-pull" system, significantly affecting the photophysical properties.
In the context of biologically active molecules, such as G-quadruplex ligands, studies on related naphthalene diimides have shown that the nature and length of substituent side chains, as well as the type of cationic groups, are crucial for both binding affinity and selectivity. nih.gov Although naphthalene diimides are structurally distinct from N,N-dimethylnaphthalen-1-amines, these findings highlight the importance of substituent effects on the interaction of naphthalene-based compounds with biological macromolecules. It can be extrapolated that for N,N-dimethylnaphthalen-1-amine derivatives, substituents that enhance planarity or introduce specific interactions (e.g., hydrogen bonding) would likely modulate their biological activity.
Fluorinated N,N-Dimethylnaphthalen-1-amine Derivatives
The introduction of fluorine into aromatic systems can significantly alter their physical, chemical, and biological properties. Research into the fluorination of N,N-dimethylnaphthalen-1-amine has been undertaken to explore the synthesis of novel fluorinated derivatives.
Electrophilic fluorination of N,N-dimethylnaphthalen-1-amine has been studied using N-F reagents such as 1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) and N-fluorobenzenesulfonimide (NFSI). researchgate.net The reaction with these reagents under various conditions leads to the formation of a complex mixture of products, including biaryls, biarylmethanes, and N-demethylated compounds. However, minor quantities of fluorinated derivatives are also formed, with the 2-fluoro isomer being the predominant one over the 4-fluoro isomer. researchgate.net
The reaction conditions and the choice of fluorinating agent play a crucial role in the outcome of the fluorination. For example, using an NFSI-ZrCl4 system can lead to competitive chlorination of the aromatic ring. researchgate.net The challenges in achieving high yields and selectivity in the direct fluorination of N,N-dimethylnaphthalen-1-amine highlight the highly activated nature of the naphthalene ring system by the dimethylamino group.
Below is a table summarizing the observed products from the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine.
| Fluorinating Agent | Major Products | Minor Products | Notes |
| Selectfluor | Tar, Biaryls, Biarylmethanes, N-demethylated products | 2-Fluoro-N,N-dimethylnaphthalen-1-amine, 4-Fluoro-N,N-dimethylnaphthalen-1-amine | 2-fluoro isomer is predominant. |
| NFSI | Tar, Biaryls, Biarylmethanes, N-demethylated products | 2-Fluoro-N,N-dimethylnaphthalen-1-amine, 4-Fluoro-N,N-dimethylnaphthalen-1-amine | 2-fluoro isomer is predominant. |
| NFSI-ZrCl4 | Chlorinated derivatives | --- | Competitive chlorination occurs. |
Ethynyl (B1212043) N,N-Dimethylnaphthalen-1-amine Derivatives and Their Cyclization Products
Ethynyl-substituted aromatic compounds are versatile building blocks in organic synthesis, serving as precursors for a variety of more complex structures, including polycyclic and heterocyclic systems, through cyclization reactions. While specific research on ethynyl N,N-dimethylnaphthalen-1-amine derivatives is limited, the synthesis and cyclization of related ethynylnaphthalenes provide a basis for understanding their potential chemistry.
The introduction of an ethynyl group onto the naphthalene core can be achieved through various cross-coupling reactions, such as the Sonogashira coupling of a halogenated N,N-dimethylnaphthalen-1-amine with a terminal alkyne. The resulting ethynyl derivatives can then undergo a range of cyclization reactions. For instance, intramolecular cyclization could lead to the formation of fused ring systems. The specific products would depend on the position of the ethynyl group and the presence of other reactive functional groups on the naphthalene ring or the alkyne substituent.
In a broader context, the cyclization of ethynyl-aromatic compounds is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons and heterocycles. These reactions can be promoted by various catalysts, including transition metals and strong acids. The N,N-dimethylamino group would likely influence the reactivity of the ethynyl group and the regioselectivity of the cyclization due to its strong electron-donating nature.
Naphthalene-Based Push-Pull Systems with N,N-Dimethylamino Donors
Naphthalene derivatives featuring an electron-donating group (donor) and an electron-accepting group (acceptor) at different positions of the ring system are known as "push-pull" chromophores. These molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which makes them useful in applications like nonlinear optics, fluorescent probes, and dye-sensitized solar cells. The N,N-dimethylamino group is a commonly used and efficient electron donor in such systems. nih.govrsc.org
In these push-pull systems, the N,N-dimethylamino group (the "push") increases the electron density of the naphthalene π-system, which is then delocalized towards the electron-accepting group (the "pull"). This ICT is responsible for the characteristic long-wavelength absorption and emission of these compounds. The extent of this charge transfer and, consequently, the optical properties can be modulated by varying the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge connecting them.
Several studies have reported the synthesis and characterization of naphthalene-based push-pull molecules where a dimethylamino group acts as the donor. nih.govresearchgate.netresearchgate.net For example, derivatives of 2-(1-(6-(dimethylamino)naphthalen-2-yl)ethylidene)malononitrile (DDNP) have been synthesized and their properties investigated. nih.gov In these molecules, the dimethylamino group is at the 6-position and the acceptor group is at the 2-position, creating a strong push-pull system across the long axis of the naphthalene molecule.
The following table presents some examples of naphthalene-based push-pull systems with a dimethylamino donor and their observed properties.
| Donor Group | Acceptor Group | π-Bridge | Key Properties | Reference |
| N,N-Dimethylamino | Malononitrile derivative | Naphthalene | Solvent polarity/viscosity dependent fluorescence | nih.gov |
| N,N-Dimethylamino | Porphyrin | Naphthalene | High power conversion efficiency in DSSCs | rsc.org |
| N,N-Dimethylamino | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | Naphthalene | Positive solvatochromism, red-shifted ICT band | researchgate.net |
Research on Acenaphthene (B1664957) and Related Polycyclic Dimethylamino Compounds
Acenaphthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene (B1197577) bridge connecting the 1 and 8 positions. Research on acenaphthene derivatives has been driven by their potential applications in materials science and medicinal chemistry. nih.govresearchgate.net The introduction of a dimethylamino group onto the acenaphthene skeleton would be expected to impart interesting electronic and photophysical properties, similar to those observed in N,N-dimethylnaphthalen-1-amine.
The synthesis of dimethylamino-substituted acenaphthenes can be envisioned through the functionalization of acenaphthenequinone (B41937), a key intermediate derived from acenaphthene. mdpi.com For example, reductive amination of acenaphthenequinone could potentially lead to amino-substituted acenaphthenes, which could then be N-methylated to afford the desired dimethylamino derivatives.
While specific studies on dimethylamino acenaphthene compounds are not abundant, research on other acenaphthene derivatives provides insights into their potential. For instance, various acenaphthene derivatives have been synthesized and evaluated for their antitumor activities. nih.gov The planar and electron-rich nature of the acenaphthene core makes it an interesting scaffold for the design of new biologically active molecules and functional materials. Further research into the synthesis and characterization of dimethylamino-substituted acenaphthenes could lead to the discovery of novel compounds with unique properties.
Future Research Directions and Unexplored Avenues
Elucidation of Undiscovered Reaction Pathways and Reactive Intermediates
The reactivity of N,2-dimethylnaphthalen-1-amine is largely uncharacterized. Future research should focus on mapping its behavior under various conditions to uncover novel transformations. The electronic landscape of the naphthalene (B1677914) core, influenced by both the electron-donating amino group at the C1 position and the methyl group at the C2 position, suggests a rich and complex reactivity profile awaiting exploration.
Key areas of investigation should include:
Oxidative Reactions: Systematic studies on the oxidation of the dimethylamino group and the naphthalene ring could reveal pathways to novel nitrogen-containing heterocyclic compounds or functionalized naphthoquinones. The potential for forming reactive intermediates such as radical cations or iminium ions upon electrochemical or chemical oxidation warrants detailed investigation.
Photochemical Transformations: The response of this compound to ultraviolet and visible light is unknown. Research into its photochemistry could uncover unique photoreactions, such as cycloadditions, rearrangements, or electron transfer processes, driven by the specific substitution pattern. Identifying the nature of transient species like excited states and radicals would be crucial.
Reactions with Electrophiles and Nucleophiles: A comprehensive study of how the molecule reacts with a wide array of electrophiles and nucleophiles would establish the regioselectivity of its functionalization. Understanding how the interplay between the two methyl groups directs incoming reagents is a fundamental question that needs to be answered.
A proposed matrix for initial reactivity screening is presented below.
| Reaction Type | Potential Reagents | Anticipated Reactive Intermediates | Potential Products |
| Electrophilic Aromatic Substitution | NBS, Selectfluor, HNO₃/H₂SO₄ | Arenium ions (Wheland intermediates) | Halogenated or nitrated naphthalene derivatives |
| Oxidation | m-CPBA, H₂O₂, O₃ | N-oxides, radical cations | N-oxides, quinones, ring-opened products |
| Photoreaction | UV light (various wavelengths) | Singlet/triplet excited states, radicals | Cycloaddition products, photo-isomers |
Development of Novel Synthetic Methodologies for Site-Specific Functionalization of Naphthalene Amines
The development of precise and efficient methods for the chemical modification of this compound is essential for synthesizing derivatives with tailored properties. While classical electrophilic substitution reactions offer one route, modern catalysis provides opportunities for more selective and versatile functionalization.
Future synthetic research should prioritize:
C-H Activation: Transition-metal-catalyzed C-H activation and functionalization represent a powerful strategy for directly modifying the naphthalene core. Research should aim to develop catalytic systems (e.g., based on palladium, rhodium, or iridium) that can selectively target specific C-H bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be adapted to derivatives of this compound. This would require the initial selective halogenation of the naphthalene ring, followed by coupling reactions to introduce a wide range of substituents, including aryl, alkynyl, and amino groups. Studies on related N,N-dimethylnaphthalen-2-amine derivatives have demonstrated the feasibility of Suzuki-type couplings for creating C-C bonds. nih.gov
Directed Metalation: The dimethylamino group could potentially act as a directing group for ortho-lithiation, allowing for functionalization at the C8 position. Exploring this possibility could provide a reliable route to peri-substituted derivatives with unique steric and electronic properties.
Exploration of N,N-Dimethylnaphthalen-1-amine Scaffolds in Advanced Material Science Applications
Many naphthalene derivatives exhibit interesting photophysical properties, making them valuable components in advanced materials. The specific electronic structure of this compound suggests it could serve as a valuable building block in material science, although this potential is entirely unexplored.
Promising avenues for research include:
Fluorescent Probes: The dimethylaminonaphthalene moiety is a well-known fluorophore whose emission properties are often sensitive to the local environment. researchgate.netnih.gov Future work should characterize the photophysical properties of this compound and its derivatives to assess their potential as fluorescent probes for sensing polarity, viscosity, or the presence of specific ions in biological or chemical systems.
Organic Electronics: The electron-rich, π-conjugated naphthalene system is a common feature in organic semiconductors. By incorporating the this compound scaffold into larger conjugated systems or polymers, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Porous Polymers: Naphthalene-based monomers can be used to synthesize porous organic polymers with applications in gas storage and separation. mdpi.comnih.govacs.org The inclusion of the this compound unit into such polymer networks could introduce basic sites (the amino group) that enhance selectivity for capturing acidic gases like CO₂.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques
A deep understanding of the fundamental processes that occur after this compound absorbs light is critical for its rational application in photochemistry and materials science. Ultrafast spectroscopy and other time-resolved methods are essential tools for probing these transient phenomena.
Future mechanistic studies should focus on:
Excited-State Dynamics: Using femtosecond transient absorption spectroscopy, it would be possible to track the evolution of the molecule's excited states from the moment of photoexcitation. ntu.edu.sg This would reveal the lifetimes of the singlet excited states and identify competing relaxation pathways such as internal conversion and intersystem crossing to the triplet state. Studies on the parent 1-aminonaphthalene have already laid the groundwork for understanding the photophysics of this class of compounds. nih.gov
Solvent Relaxation Dynamics: The influence of the surrounding solvent on the excited-state properties can be investigated by monitoring time-dependent shifts in fluorescence spectra. This would provide insights into how the molecule's dipole moment changes upon excitation and how quickly solvent molecules reorient around the excited fluorophore.
Proton and Electron Transfer Reactions: Time-resolved techniques can be used to directly observe the kinetics of photoinduced proton or electron transfer reactions involving this compound. Such studies are crucial for applications in photocatalysis and sensing. Picosecond time-resolved fluorescence has been used to study prototropic reactions in related diaminonaphthalenes. epa.gov
The table below outlines a comparison of photophysical properties for related naphthalene derivatives, highlighting the data that is currently missing for the target compound and thus represents a key area for future research.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Excited-State Lifetime (ns) |
| 1-Aminonaphthalene | ~320 | ~430 | Varies with solvent | ~11.6 |
| N,N-Dimethylnaphthalen-1-amine | ~320 | ~440 | Varies with solvent | Data Unavailable |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
This lack of fundamental data underscores the significant opportunities that exist for foundational scientific inquiry into the properties and potential of this compound.
Q & A
Q. What are the optimized synthetic routes for N,2-dimethylnaphthalen-1-amine, and how do reaction conditions influence yield?
this compound can be synthesized via:
- Direct N-methylation : Using methylating agents like dimethyl sulfate or iodomethane with bases (e.g., KOH, Na₂CO₃) in aqueous or pyridine solvents. Reaction times (1–12 h) and temperatures (rt to 150°C) significantly affect yields .
- Catalytic methods : Palladium-catalyzed C-H dimethylamination of 1-chloromethyl naphthalene with N,N-dimethylformamide (DMF) as the dimethylamine source. This method avoids harsh reagents and achieves regioselectivity under mild conditions (e.g., 100°C, 24 h) .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group, unit cell dimensions a = 7.7163 Å, b = 17.0786 Å) provides unambiguous confirmation of substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 45.4 ppm (N-methyl groups) and aromatic protons at δ 6.4–8.2 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 276.1752 [M+H]⁺) validate the molecular formula .
Q. What analytical techniques are critical for purity assessment?
- TLC : Monitor reaction progress using dichloromethane/methanol (9.5:0.5) as the mobile phase .
- Column chromatography : Purify crude products with silica gel and gradient elution (e.g., dichloromethane → dichloromethane/methanol 99:1) .
- Melting point analysis : Compare observed values (e.g., 59–61°C) with literature data to detect impurities .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility .
- Storage : Keep in amber glass containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does palladium catalysis enhance the regioselectivity of dimethylamination?
Palladium(II) catalysts (e.g., Pd(OAc)₂) activate C-H bonds at specific positions (e.g., naphthalene C1) via cyclopalladation intermediates. Ligands like phosphines or DMF stabilize the transition state, directing dimethylamination to the desired site. Kinetic studies show turnover numbers (TON) >50 under optimized conditions .
Q. How can contradictory data in synthetic methodologies be resolved?
Example: Discrepancies in N-methylation yields (40–88%) arise from:
- Base selection : Strong bases (KOH) may deprotonate amines more effectively than weak bases (Na₂CO₃), accelerating methylation .
- Solvent effects : Polar aprotic solvents (DMF) improve reagent solubility but may require higher temperatures. Validate conditions via controlled experiments (e.g., varying base/solvent combinations) .
Q. What computational tools predict substituent effects on electronic properties?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution (e.g., methyl groups increase electron density at C2, altering reactivity) .
- Hammett constants : Quantify substituent effects on reaction rates (e.g., σₘ values for methyl groups predict nucleophilic aromatic substitution pathways) .
Q. How does this compound perform in CO₂ capture applications?
While not directly studied, analogous aromatic amines show:
- Enhanced kinetics : Electron-donating methyl groups improve CO₂ absorption rates via carbamate formation.
- Stability : Methylation reduces oxidative degradation compared to primary amines. Comparative studies with piperazine derivatives are recommended .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
